![molecular formula C19H18FN7O B5666686 N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5666686.png)
N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
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Overview
Description
This compound falls under the category of pyrazolo[1,5-a]pyrimidine derivatives, which have attracted interest due to their diverse biological activities. These include potential applications in treating various diseases, including cancer and neurodegenerative disorders.
Synthesis Analysis
The synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives typically involves reactions such as condensation, cyclocondensation, or high-temperature cyclization, often yielding intermediates that are key to the formation of the final compound (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray diffraction analysis and NMR measurements. These methods help in understanding the regioselectivity and the structural orientation of the molecules, which is crucial for their biological activity (Castillo et al., 2018).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including alkylation and amidation, which significantly impact their chemical properties and potential biological activities. These reactions can modify the compound, influencing its interaction with biological targets (Drev et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are influenced by their structural components. The presence of specific substituents can affect these properties, which in turn can impact their biological efficacy and application (Xu et al., 2012).
Chemical Properties Analysis
The chemical properties, like reactivity and stability, are determined by the functional groups present in the molecule. For instance, the presence of a fluorophenyl group can enhance the compound's reactivity, making it more effective in its biological applications (Abunada et al., 2008).
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O/c1-12(2)17-7-16(25-19-22-11-24-27(17)19)18(28)21-8-13-9-23-26(10-13)15-5-3-14(20)4-6-15/h3-7,9-12H,8H2,1-2H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIQIVZUCLYZQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=NC=NN12)C(=O)NCC3=CN(N=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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